molecular formula C13H20O2 B099625 3-(1-Adamantyl)propanoic acid CAS No. 16269-16-2

3-(1-Adamantyl)propanoic acid

Cat. No. B099625
CAS RN: 16269-16-2
M. Wt: 208.3 g/mol
InChI Key: MQLZRIWOJRILDI-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)propanoic acid is a compound that features the adamantyl group, a bulky, rigid, and three-dimensional structure, attached to a propanoic acid moiety. This structural motif is of interest due to its potential in various chemical reactions and its implications in the development of bioactive agents, as well as its role in molecular recognition and assembly processes.

Synthesis Analysis

The synthesis of related adamantyl-containing compounds has been explored in various studies. For instance, the preparation of 1,3-adamantanedicarboxylic acid, which shares the adamantane core with 3-(1-adamantyl)propanoic acid, was achieved through bromination, hydrolysis, and the Koch-Haff reaction, with an overall yield of 33.2% . This method presents a viable pathway for the synthesis of adamantane derivatives under mild reaction conditions. Additionally, the Favorskii rearrangement has been utilized in the synthesis of N,N-disubstituted amides of 3-(1-adamantyl)propanoic acid, demonstrating the reactivity of adamantyl-containing ketones with amines .

Molecular Structure Analysis

The molecular structure of adamantyl-related compounds has been extensively studied using various spectroscopic and computational methods. For example, the molecular structure and vibrational frequencies of 3-(adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5(4H)-thione were investigated using FT-IR, FT-Raman, and Gaussian09 software, revealing insights into the optimized geometry and potential energy distribution . Similarly, the structural and spectroscopic characterization of 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione provided data on its molecular properties, such as dipole moment, polarizability, and hyperpolarizability, which are valuable for understanding the behavior of 3-(1-adamantyl)propanoic acid .

Chemical Reactions Analysis

The reactivity of adamantyl-containing compounds has been explored in various contexts. The Favorskii rearrangement, as mentioned earlier, is a key reaction involving 3-(1-adamantyl)-1-chloro-2-propanone, leading to the formation of amides related to 3-(1-adamantyl)propanoic acid . This reaction demonstrates the potential for creating a diverse array of derivatives from adamantyl precursors. Additionally, the molecule 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane has shown exceptional versatility in assembling one-dimensional motifs, indicating the potential for 3-(1-adamantyl)propanoic acid to participate in molecular recognition and assembly processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantyl-containing compounds are crucial for their application in various fields. The first hyperpolarizability of these molecules suggests their suitability for nonlinear optical applications . The molecular electrostatic potential and natural bond orbital analysis provide insights into the chemical reactivity and stability of the molecules . Furthermore, the solubility of related compounds like 3-amino-1-adamantanol in ethanol and water mixtures has been studied, offering a perspective on the solubility behavior of 3-(1-adamantyl)propanoic acid .

Scientific Research Applications

1. Chemistry and Synthesis

3-(1-Adamantyl)propanoic acid plays a significant role in organic synthesis and chemical reactions. For instance, its reaction with amines, involving the Favorskii rearrangement, yields N,N-disubstituted amides, which are useful intermediates in organic synthesis (Makarova, Moiseev, & Zemtsova, 2002). Additionally, it serves as a starting material in the synthesis of alkoxysilanes with adamantyl groups, contributing to the development of coating films with improved thickness and hardness (Tsuge & Ono, 2007).

2. Pharmacological Applications

In pharmacology, derivatives of 3-(1-Adamantyl)propanoic acid have shown potential. For example, 3-(4-Alkoxyphenyl)propanoic acid derivatives, which include adamantyl groups, have been explored as peroxisome proliferator-activated receptor agonists. These compounds can regulate gene expression related to lipid and glucose homeostasis, and thus have potential applications in treating altered PPAR function (Kasuga et al., 2008).

3. Material Science

In material science, the incorporation of the adamantyl group from 3-(1-Adamantyl)propanoic acid into polyamide-imides leads to polymers with high thermal stability and mechanical strength. This application demonstrates the utility of adamantane derivatives in advanced material design (Liaw & Liaw, 2001).

4. Molecular Studies

The adamantyl group derived from 3-(1-Adamantyl)propanoic acid is also significant in molecular studies. For instance, adamantyl-substituted retinoid-derived molecules, which utilize this group, have been studied for their ability to interact with nuclear receptors and influence cancer cell growth and apoptosis. This application illustrates the relevance of the adamantyl group in medicinal chemistry and drug design (Dawson et al., 2008).

Safety And Hazards

The safety data sheet for 3-(1-Adamantyl)propanoic acid indicates that it is a combustible solid . It is classified as a skin corrosive and serious eye damage hazard . It may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(1-adamantyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLZRIWOJRILDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351913
Record name 3-(1-adamantyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Adamantyl)propanoic acid

CAS RN

16269-16-2
Record name 3-(1-Adamantyl)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16269-16-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-adamantyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-Adamantyl)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
NV Makarova, IK Moiseev, MN Zemtsova - Russian Journal of General …, 2002 - Springer
The reaction of 3-(1-adamantyl)-1-chloro-2-propanone with amines [diethylamine, (1-adamantyl)methylamine, p-toluidine, and piperidine] in diethyl ether at room temperature involves …
Number of citations: 1 link.springer.com
IA Novakov, BS Orlinson, EN Savel'ev… - Russian Journal of …, 2017 - Springer
The Willgerodt–Kindler reaction of 1-(1-adamantyl)propan-2-one and its derivatives was studied by gas chromatography–mass spectrometry. The reaction time was found to be 3–4 …
Number of citations: 6 link.springer.com
SK Lengger, AG Scarlett, CE West, RA Frank… - researchgate.net
Risk assessment and reclamation of oil industry produced waters, such as the oils sands process-affected waters (OSPW) of Alberta, Canada, represent a challenge due to the extreme …
Number of citations: 3 www.researchgate.net
R Lin, J Yang, T Liu, M Wang, C Ke, C Luo… - Chemistry & …, 2023 - Wiley Online Library
Direct modulation of the non‐kinase functions of cyclin and CDK‐cyclin complexes poses challenges. We utilize hydrophobic tag (HyT) based small‐molecule degraders induced …
Number of citations: 3 onlinelibrary.wiley.com
SK Lengger, AG Scarlett, CE West, RA Frank… - … Science: Processes & …, 2015 - pubs.rsc.org
Oil industry produced waters, such as the oils sands process-affected waters (OSPW) of Alberta, Canada, represent a challenge in terms of risk assessment and reclamation due to their …
Number of citations: 25 pubs.rsc.org
P Brunswick, D Shang, RA Frank… - Environmental …, 2020 - ACS Publications
A diagnostic ratio forensics tool, similar to that recognized internationally for oil spill source identification, is proposed for use in conjunction with existing LC/QToF quantitative …
Number of citations: 3 pubs.acs.org
P Hermant, D Bosc, C Piveteau… - Journal of Medicinal …, 2017 - ACS Publications
Hydroxamic acids are outstanding zinc chelating groups that can be used to design potent and selective metalloenzyme inhibitors in various therapeutic areas. Some hydroxamic acids …
Number of citations: 43 pubs.acs.org
ИА Новаков, БС Орлинсон, ЕН Савельев… - 2018 - elibrary.ru
Изобретение относится к химии производных адамантана, а именно к новому способу получения 3-(1-адамантил) пропановой кислоты, которая является исходным …
Number of citations: 0 elibrary.ru

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